2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Description
2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide (CAS: 1138442-47-3) is a brominated acetamide derivative with the molecular formula C₁₇H₁₈BrNO₂ and a molar mass of 348.23 g/mol . Its structure features a bromoacetamide core substituted with a 3-phenylpropoxy group at the ortho position of the phenyl ring (Figure 1). The compound is classified as an irritant, and its physicochemical properties suggest moderate lipophilicity due to the presence of the phenylpropoxy chain .
Properties
IUPAC Name |
2-bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-10-4-5-11-16(15)21-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDVUAUHFCLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Substituted Aniline Precursor
The phenylpropoxy substituent on the aromatic ring is typically introduced by nucleophilic aromatic substitution or etherification reactions. A common method involves:
- Reacting 2-aminophenol or a 2-hydroxyaniline derivative with 3-phenylpropyl bromide or a related alkylating agent under basic conditions to form 2-(3-phenylpropoxy)aniline.
- The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to deprotonate the phenol and facilitate nucleophilic substitution.
Acylation with Bromoacetyl Bromide
The key step is the acylation of the aniline nitrogen with bromoacetyl bromide:
- The substituted aniline (2-(3-phenylpropoxy)aniline) is dissolved in a suitable solvent such as dichloromethane or chloroform.
- The reaction mixture is cooled in an ice bath to control the exothermic reaction.
- Bromoacetyl bromide is added dropwise to the stirred solution, often in the presence of a base like potassium carbonate or triethylamine to neutralize the generated hydrogen bromide.
- The reaction is allowed to proceed for 1-2 hours at low temperature, then gradually warmed to room temperature.
- The product precipitates or is extracted, purified by recrystallization or chromatography.
This method is analogous to the synthesis of 2-bromo-N-(4-chlorophenyl)acetamide reported in the literature, where 4-chloroaniline was acylated with bromoacetyl bromide in dichloromethane with potassium carbonate as base under ice-bath conditions, yielding the bromoacetamide intermediate with good purity confirmed by NMR and chromatographic methods.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminophenol + 3-phenylpropyl bromide | Base (K2CO3), DMF, 80°C, 6-12 h | 2-(3-phenylpropoxy)aniline | 70-85 |
| 2 | 2-(3-phenylpropoxy)aniline + Bromoacetyl bromide | K2CO3, CH2Cl2, 0-25°C, 2 h | This compound | 75-90 |
Analytical and Purification Techniques
- Chromatography : Thin-layer chromatography (TLC) is used to monitor the reaction progress. Purification is often achieved by column chromatography on silica gel.
- Spectroscopy : The product structure is confirmed by ^1H NMR, ^13C NMR, FT-IR, and mass spectrometry. Characteristic signals include the amide proton, aromatic protons, and the methylene protons adjacent to bromine.
- Melting Point : The purified compound's melting point is recorded to assess purity.
Comparative Notes on Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving protein interactions and enzyme inhibition.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the phenylpropoxy group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural Analogues in Bromoacetamide Derivatives
Substituent Variations on the Aromatic Ring
- 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide (CAS: Not specified): This analog replaces the phenylpropoxy group with a trifluoromethylphenyl moiety. NMR data (¹H and ¹³C) confirm distinct chemical shifts compared to the target compound .
- 2-Bromo-N-(2-fluorophenyl)acetamide (CAS: 25g): Substitution with a fluorine atom at the ortho position increases polarity and hydrogen-bonding capacity. Its molecular weight (C₈H₇BrFNO, 230.05 g/mol) is significantly lower than the target compound, impacting solubility .
Phenoxy-Substituted Bromoacetamides
- 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31): Synthesized via bromoacetyl bromide and 2-amino-2-methyl-1-propanol, this compound exhibits a melting point of 84°C and a yield of 54%. The hydroxyl group in the amine moiety introduces hydrogen-bonding interactions absent in the target compound .
- 2-(2-Bromo-4-methylphenoxy)acetamide (CAS: 102066-01-3): With a simpler phenoxy substituent (C₉H₁₀BrNO₂, 260.09 g/mol), this analog lacks the extended alkyl chain of the target compound, reducing lipophilicity (XLogP3: 4.2 vs. ~5 for the target) .
Alkoxy-Substituted Derivatives
- 2-Bromo-N-[3-(hexyloxy)phenyl]acetamide (CAS: 1138442-28-0):
The hexyloxy chain increases hydrophobicity (molecular weight: 314.22 g/mol) compared to the phenylpropoxy group. This structural difference may influence membrane permeability in biological assays . - Its molecular weight (314.17 g/mol) is comparable to the hexyloxy analog .
Melting Points and Yields
Key Structural Differences and Implications
Biological Activity
2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves the reaction of various phenolic compounds with bromoacetyl bromide. The process typically includes:
-
Preparation of the Brominated Intermediate :
- Reaction between 3-phenylpropoxy and bromoacetyl bromide.
- The structure is confirmed using techniques such as NMR and mass spectrometry.
-
Final Compound Formation :
- The brominated intermediate undergoes further reactions to yield the final product, this compound.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing primarily on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of N-phenylacetamides exhibit significant antibacterial properties. For instance, a study evaluated various derivatives against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that compounds similar to this compound displayed moderate to high antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacterial strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| 2-Amino-N-(p-Chlorophenyl)acetamide Derivative | Pseudomonas aeruginosa | 15 |
| Control (Tetracycline) | Acinetobacter baumannii | 25 |
Anticancer Activity
In addition to its antibacterial properties, preliminary studies suggest that this compound may exhibit anticancer activity. A related compound was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth . This suggests that similar compounds could be explored for their potential in cancer therapy.
Case Studies
- Antimicrobial Resistance : A case study highlighted the urgent need for new antibacterial agents due to rising antibiotic resistance. The study evaluated the effectiveness of various N-phenylacetamides, including derivatives of this compound, demonstrating their potential as alternatives to conventional antibiotics .
- Cancer Treatment : Another study focused on the effects of related compounds on glioma cells. It was found that these compounds could reduce cell viability through mechanisms independent of AMPK inhibition, indicating a multifaceted approach to targeting cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
